molecular formula C10H12 B13961662 Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- CAS No. 27335-51-9

Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)-

Cat. No.: B13961662
CAS No.: 27335-51-9
M. Wt: 132.20 g/mol
InChI Key: XBVRONSHRYAOJQ-UHFFFAOYSA-N
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Description

Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- is a complex organic compound with a unique tetracyclic structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- typically involves the cyclization of cycloheptatriene derivatives. One common method includes the following steps :

    Starting Material: Cycloheptatriene.

    Intermediate Formation: The cycloheptatriene undergoes a series of reactions to form dimethyl tetracyclo[3.3.2.02,4.06,8]dec-9-ene-2,4-dicarboxylate.

    Cyclization: The intermediate is then subjected to thermal or photochemical conditions to induce cyclization, resulting in the formation of the tetracyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- involves its interaction with molecular targets through its unique tetracyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound’s structure may allow it to bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- is unique due to its highly strained tetracyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of ring strain and for developing new materials and drugs .

Properties

CAS No.

27335-51-9

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

tetracyclo[3.3.2.02,4.06,8]dec-9-ene

InChI

InChI=1S/C10H12/c1-2-6-9-3-7(9)5(1)8-4-10(6)8/h1-2,5-10H,3-4H2

InChI Key

XBVRONSHRYAOJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C4

Origin of Product

United States

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